(Sar1,Ile8)-Angiotensin II
描述
Overview of the Renin-Angiotensin System (RAS) Physiology and Pathophysiology
The Renin-Angiotensin System (RAS), also known as the Renin-Angiotensin-Aldosterone System (RAAS), is a critical hormonal cascade that plays a pivotal role in regulating blood pressure, fluid and electrolyte balance, and systemic vascular resistance. nih.gov Physiologically, the system is initiated when renal blood flow is reduced, prompting juxtaglomerular cells in the kidneys to secrete renin. Renin then cleaves angiotensinogen, a protein released by the liver, to form the inactive decapeptide Angiotensin I. Angiotensin-Converting Enzyme (ACE), found predominantly in the lungs, subsequently converts Angiotensin I into the potent vasoconstrictor, Angiotensin II. mdpi.com
Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 and AT2 receptors. mdpi.comahajournals.org Activation of AT1 receptors leads to vasoconstriction, aldosterone (B195564) secretion from the adrenal cortex (which promotes sodium and water reabsorption), and increased sympathetic activity, all of which contribute to an increase in blood pressure. mdpi.com The RAS is not only a systemic endocrine system but also operates at a local tissue level, with locally expressed systems found in the kidneys, heart, vasculature, and nervous system, contributing to local cardiovascular regulation and other functions. physiology.org
Pathophysiologically, overactivation of the RAS is implicated in the development and progression of numerous cardiovascular and renal diseases. nih.govmdpi.com Chronic overstimulation by Angiotensin II can lead to hypertension, cardiac hypertrophy, heart failure, atherosclerosis, and diabetic nephropathy. nih.govmdpi.comphysiology.org This has made the RAS a primary target for therapeutic intervention, with drugs that inhibit ACE or block Angiotensin II receptors being cornerstones in the management of these conditions. nih.govphysiology.org
The Endogenous Angiotensin II Peptide and its Biological Significance
The endogenous octapeptide hormone, Angiotensin II, is the principal bioactive product of the RAS. Its primary sequence is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. mdpi.com Angiotensin II's biological significance lies in its multifaceted effects on cardiovascular homeostasis. mdpi.com It is a powerful vasoconstrictor, causing blood vessels to narrow and thereby increasing blood pressure.
Beyond its immediate effects on vascular tone, Angiotensin II has longer-term effects at the cellular level. It can stimulate cell growth, proliferation, and differentiation, contributing to tissue remodeling and hypertrophy, particularly in the heart and blood vessels. physiology.orgmedchemexpress.com It is also considered a pro-inflammatory molecule, stimulating the release of inflammatory cytokines, activating NF-κB, increasing oxidative stress, and suppressing nitric oxide synthesis. nih.gov These actions implicate Angiotensin II in the pathophysiology of a wide range of inflammatory conditions and diseases beyond the cardiovascular system. nih.gov The hormone acts through endocrine, autocrine, paracrine, and even intracrine mechanisms, highlighting its complex and widespread influence. physiology.org
Historical Development and Research Implications of Angiotensin II Analogues
The discovery of the RAS dates back to 1898, but it was in the 1970s that the detrimental effects of high Angiotensin II levels became more apparent, spurring research into blocking its actions. wikipedia.orgnih.gov Initial efforts to develop Angiotensin II receptor antagonists focused on creating peptide analogues. wikipedia.org One of the earliest examples was saralasin (B108331), an octapeptide analogue developed in the early 1970s. wikipedia.org While it demonstrated the potential of Angiotensin II receptor antagonism, saralasin itself was not suitable as a drug due to its lack of oral bioavailability, short duration of action, and partial agonist activity. wikipedia.org
The development and study of numerous Angiotensin II analogues were crucial for understanding the structure-activity relationships of the peptide. mdpi.com These studies helped to identify which amino acid residues were critical for receptor binding and which were responsible for agonist activity. nih.gov This knowledge was instrumental in the rational design of more effective antagonists and ultimately paved the way for the development of non-peptide Angiotensin II receptor blockers (ARBs), such as losartan (B1675146), which are now widely used clinically. wikipedia.orgmdpi.com The research on peptide analogues like (Sar1,Ile8)-Angiotensin II provided the foundational understanding of receptor interaction necessary for this therapeutic leap.
Rationale for the Specific (Sar1,Ile8) Modification in Angiotensin II
The development of this compound, also known as sarilesin, was a direct result of structure-activity relationship (SAR) studies. mdpi.com These investigations revealed the critical roles of specific amino acids in the Angiotensin II sequence. The substitution of the first amino acid, aspartic acid (Asp), with sarcosine (B1681465) (Sar) was found to enhance the peptide's affinity for the Angiotensin II receptors and increase its resistance to degradation by aminopeptidases, thereby prolonging its action. smolecule.comphysiology.org
Crucially, the substitution of the aromatic amino acid phenylalanine (Phe) at position 8 with an aliphatic amino acid like isoleucine (Ile) was shown to eliminate the agonist (pressor) activity of the peptide. mdpi.com The phenyl group at position 8 is essential for triggering the biological response (hypertensive activity), while its replacement with an aliphatic residue results in a molecule that can still bind to the receptor but fails to activate it, thus acting as an antagonist. mdpi.comnih.gov Therefore, the combination of the Sar1 and Ile8 modifications created a potent and stable competitive antagonist of Angiotensin II. mdpi.com
Significance of this compound as a Pharmacological Probe and Research Tool in RAS Investigations
This compound has become an invaluable tool in pharmacological research for several reasons. As a potent and specific antagonist of Angiotensin II receptors, it is used extensively in both in vitro and in vivo studies to investigate the physiological and pathophysiological roles of the RAS. smolecule.commoleculardepot.com Its ability to block the effects of Angiotensin II allows researchers to dissect the contributions of the RAS to various processes, including cardiovascular regulation, cell growth, and inflammation. medchemexpress.comchemsrc.com
It is frequently used in receptor binding assays, often in a radiolabeled form (e.g., 125I-[Sar1,Ile8]Angiotensin II), to characterize and quantify Angiotensin II receptors in different tissues and cell types. ahajournals.orgrevvity.comresearchgate.net These assays are fundamental for determining receptor density (Bmax), binding affinity (Kd), and for screening new compounds that target these receptors. revvity.comoup.com By serving as a selective antagonist, it helps to differentiate the functions mediated by different Angiotensin II receptor subtypes (AT1 and AT2). ahajournals.orgahajournals.org Although primarily known as an antagonist, some studies have also classified it as an insurmountable blocker or inverse agonist at the AT1 receptor and a potential agonist at the AT2 receptor under certain conditions. caymanchem.commdpi.com This complexity further underscores its importance as a research tool for probing the nuanced pharmacology of the RAS.
属性
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H73N13O10/c1-8-26(5)37(43(66)55-33(21-29-22-50-24-52-29)44(67)59-19-11-13-34(59)41(64)58-38(45(68)69)27(6)9-2)57-40(63)32(20-28-14-16-30(60)17-15-28)54-42(65)36(25(3)4)56-39(62)31(53-35(61)23-49-7)12-10-18-51-46(47)48/h14-17,22,24-27,31-34,36-38,49,60H,8-13,18-21,23H2,1-7H3,(H,50,52)(H,53,61)(H,54,65)(H,55,66)(H,56,62)(H,57,63)(H,58,64)(H,68,69)(H4,47,48,51)/t26-,27-,31-,32-,33-,34-,36-,37-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUNAQTWOGAJRE-VRZYMZKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H73N13O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
968.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Academic Synthesis and Characterization of Sar1,ile8 Angiotensin Ii
Methodologies for Laboratory-Scale Peptide Synthesis of (Sar1,Ile8)-Angiotensin II
The primary route for the laboratory synthesis of this compound is through Solid-Phase Peptide Synthesis (SPPS). This technique offers significant advantages in terms of efficiency and purification of the final product.
Principles of Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, often a resin. smolecule.comfrontiersin.org The core principle of SPPS is the use of a C-terminal amino acid anchored to the resin, with its N-terminus temporarily protected. The synthesis proceeds by deprotecting the N-terminus and then coupling the next protected amino acid. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. The use of excess reagents drives the reactions to completion, and purification is simplified as excess reagents and by-products are washed away at each step.
A common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the temporary protection of the α-amino group of the amino acids. csic.es Resins such as Wang resin are frequently employed as the solid support. frontiersin.orgfrontiersin.org
Specific Amino Acid Coupling and Deprotection Strategies
The synthesis of this compound involves the sequential coupling of the constituent amino acids: Sarcosine (B1681465), Arginine, Valine, Tyrosine, Isoleucine, Histidine, Proline, and Isoleucine. nih.gov Each amino acid is introduced with its side chain protected by a stable protecting group to prevent unwanted side reactions.
The coupling reaction, which forms the peptide bond, is facilitated by activating agents. A common strategy involves using a three-fold excess of the protected amino acid and a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), along with a base such as DIPEA (N,N-Diisopropylethylamine). frontiersin.orgfrontiersin.org The progress of the coupling reaction can be monitored using methods like the ninhydrin (B49086) test. frontiersin.orgfrontiersin.org
Following each coupling step, the temporary N-terminal protecting group (e.g., Fmoc) is removed in a deprotection step, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).
Once the entire peptide chain is assembled, the final step is cleavage and global deprotection. This involves treating the resin-bound peptide with a strong acid cocktail, such as trifluoroacetic acid (TFA) mixed with scavengers like water and triisopropylsilane (B1312306) (TIS), to cleave the peptide from the resin and remove all the side-chain protecting groups simultaneously. frontiersin.orgfrontiersin.org
Research-Grade Purification Techniques for this compound
After cleavage from the solid support, the crude peptide contains the desired product along with various impurities. Therefore, rigorous purification is essential to obtain research-grade this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone for both the purification and purity assessment of synthetic peptides like this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. frontiersin.orgfrontiersin.org
In RP-HPLC, the crude peptide is dissolved in an aqueous solvent and loaded onto a column packed with a nonpolar stationary phase, typically C18 or C4 silica. frontiersin.orgahajournals.org The peptides are then eluted using a gradient of increasing organic solvent concentration, usually acetonitrile (B52724), in water, often with an ion-pairing agent like TFA. frontiersin.orgfrontiersin.org The separation is based on the differential hydrophobicity of the components in the mixture.
The purity of the collected fractions is assessed by analytical RP-HPLC, and fractions meeting the desired purity level (typically >95% for research use) are pooled. csic.es
| HPLC Analysis Parameters for Angiotensin Analogs | |
| Column Type | Vydac C4 (preparative), C18 (analytical) frontiersin.orgfrontiersin.org |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA frontiersin.orgfrontiersin.org |
| Gradient | Linear gradient, e.g., 10-25% acetonitrile frontiersin.orgfrontiersin.org |
| Detection | UV absorbance at 214 nm or 220 nm frontiersin.orgresearchgate.net |
Other Chromatographic and Preparative Methods
While RP-HPLC is the dominant technique, other chromatographic methods can be employed as complementary steps if further purification is required. These may include ion-exchange chromatography or size-exclusion chromatography, although they are less common for peptides of this size.
After purification by HPLC, the peptide is typically obtained as a salt (e.g., TFA salt). If required, the counter-ion can be exchanged, for instance, to a chloride salt by dissolving the peptide in an excess of aqueous HCl followed by lyophilization. frontiersin.org Lyophilization (freeze-drying) is the final step to obtain the purified peptide as a stable, dry powder.
Academic Characterization and Structural Confirmation of this compound
The identity and structure of the purified this compound must be rigorously confirmed.
The primary method for confirming the molecular weight of the synthesized peptide is Mass Spectrometry (MS). frontiersin.orgfrontiersin.org Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used to obtain the mass of the peptide, which should match its calculated molecular weight (968.15 g/mol ). nih.govgenscript.com
Amino acid analysis can be performed to confirm the amino acid composition of the peptide. This involves hydrolyzing the peptide into its constituent amino acids and then quantifying them. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the three-dimensional structure and conformation of the peptide in solution. nih.gov
Mass Spectrometry (MS) for Molecular Mass Determination
Mass spectrometry is an indispensable tool for the verification of synthetic peptides, providing a precise measurement of the molecular mass. This technique confirms that the correct sequence of amino acids has been successfully coupled and that the final product has the expected molecular weight. For this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. sigmaaldrich.comahajournals.org These methods ionize the peptide, allowing its mass-to-charge ratio (m/z) to be measured with high accuracy. The experimentally determined mass is then compared against the theoretical (calculated) mass based on its amino acid composition (Sar-Arg-Val-Tyr-Ile-His-Pro-Ile). nih.gov
Table 1: Molecular Mass Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C46H73N13O10 | chemsrc.com |
| Average Molecular Weight | 968.153 g/mol | chemsrc.com |
| Monoisotopic (Exact) Mass | 967.560364 Da | chemsrc.com |
| Calculated Molecular Weight | 968.2 g/mol | nih.gov |
This data confirms the successful synthesis of the target peptide by matching the expected and measured molecular weights. High-resolution mass spectrometry (HRMS) can further validate the elemental composition. rsc.org
Amino Acid Analysis for Compositional Verification
Amino Acid Analysis (AAA) is a fundamental biochemical technique used to verify the amino acid composition of a peptide. The process involves the complete hydrolysis of the peptide into its constituent amino acids, followed by their separation, identification, and quantification, typically using chromatography.
For this compound, AAA serves as a quality control step to confirm that the peptide was synthesized with the correct amino acid residues in the correct ratios. The analysis would verify the presence of one residue each of Sarcosine, Arginine, Valine, Tyrosine, Histidine, and Proline, and two residues of Isoleucine, consistent with its primary structure. This analysis provides definitive proof of the peptide's composition, complementing the molecular weight data from mass spectrometry and the structural information from NMR.
Table 3: Expected Amino Acid Composition of this compound
| Amino Acid | IUPAC Abbreviation | Expected Ratio | Sequence Position |
|---|---|---|---|
| Sarcosine | Sar | 1 | 1 |
| Arginine | Arg | 1 | 2 |
| Valine | Val | 1 | 3 |
| Tyrosine | Tyr | 1 | 4 |
| Isoleucine | Ile | 2 | 5, 8 |
| Histidine | His | 1 | 6 |
| Proline | Pro | 1 | 7 |
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Angiotensin II |
| Sarilesin |
| Aspartic acid |
| Sarcosine |
| Phenylalanine |
| Isoleucine |
| Arginine |
| Valine |
| Tyrosine |
| Histidine |
Pharmacological Mechanisms and Receptor Interactions of Sar1,ile8 Angiotensin Ii
Overview of Angiotensin II Receptor Subtypes: AT1, AT2, and Atypical Receptors
Angiotensin II exerts its diverse physiological effects by binding to specific cell surface receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. acs.orgsigmaaldrich.com These receptors are primarily classified into two main subtypes: the AT1 receptor and the AT2 receptor. researchgate.netresearchgate.net
The AT1 receptor is responsible for the majority of the well-known effects of Angiotensin II. researchgate.net These include vasoconstriction, stimulation of aldosterone (B195564) secretion from the adrenal cortex, renal sodium and water retention, and promotion of cell growth and proliferation. researchgate.netcncb.ac.cn The AT1 receptor is widely distributed in tissues associated with cardiovascular regulation, such as vascular smooth muscle, heart, kidney, adrenal gland, and brain. sigmaaldrich.comcncb.ac.cn In rodents, the AT1 receptor is further divided into two subtypes, AT1A and AT1B, which share a high degree of sequence identity. sigmaaldrich.com
The AT2 receptor is highly expressed during fetal development and its expression is significantly lower in most adult tissues. cncb.ac.cnahajournals.org However, it can be re-expressed in pathological conditions like vascular injury and heart failure. ahajournals.org The functions of the AT2 receptor are generally considered to be counter-regulatory to those of the AT1 receptor. researchgate.net Activation of AT2 receptors is associated with effects such as vasodilation, anti-proliferation, and apoptosis, potentially offering a protective role in the cardiovascular system. researchgate.netahajournals.org
Beyond these two primary subtypes, evidence suggests the existence of atypical angiotensin II receptors that are not blocked by selective AT1 or AT2 receptor antagonists. researchgate.net These binding sites may be involved in specific cellular processes, but their characterization and physiological relevance are still under investigation. researchgate.netcncb.ac.cn
Binding Affinity and Selectivity of (Sar1,Ile8)-Angiotensin II to AT1 and AT2 Receptors
This compound is widely utilized as a ligand in receptor binding studies due to its high affinity for angiotensin receptors. However, reports on its selectivity for the AT1 and AT2 subtypes have shown some variability depending on the tissue and experimental model.
Some studies suggest that this compound does not effectively discriminate between AT1 and AT2 receptors. sigmaaldrich.com Conversely, research in ovine tissues demonstrated that the iodinated form of the analogue, ¹²⁵I[Sar(1)Ile(8)] Ang II, has a four-fold higher affinity for AT2 receptors compared to AT1 receptors, with dissociation constants (Kd) of 0.3 nM and 1.2 nM, respectively. nih.gov In NG108-15 neuroblastoma cells, [Sar1,Ile8]Ang II was shown to compete for Angiotensin II binding with high affinity. nih.gov The replacement of the aromatic phenylalanine at position 8 with the aliphatic isoleucine is a key structural change that results in an antagonist profile. mdpi.com
The radioiodinated form of this compound, specifically [¹²⁵I]-(Sar1,Ile8)-Angiotensin II, is a standard radioligand for characterizing angiotensin receptors. nih.govrevvity.com Its high specific activity and affinity make it suitable for various binding assays, including saturation and competition experiments. nih.govrevvity.complos.org
Saturation binding assays are employed to determine the total number of receptors in a given tissue (Bmax) and the radioligand's dissociation constant (Kd). nih.gov For instance, in homogenate preparations of rat brain tissue (hypothalamus, thalamus, septum, and midbrain), [¹²⁵I]-sar1,ile8-ANG II bound to a single class of high-affinity sites with a Kd of approximately 0.42 nM and a Bmax of 5.98 fmol/mg protein. nih.gov
Competition binding assays are used to determine the affinity of unlabeled ligands for the receptor by measuring their ability to displace the bound radioligand. The results are often expressed as an IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). In studies using rat liver homogenates, which are rich in AT1 receptors, the IC50 value for unlabeled this compound displacing [¹²⁵I]Sar1,Ile8 angiotensin II was found to be 1.3 ± 0.6 nM. researchgate.net Competition binding studies in transfected HEK-293 cells are also a common method for systematically analyzing the binding affinities of various angiotensin peptides at AT1 and AT2 receptors. portlandpress.com
| Ligand | Receptor/Tissue | Assay Type | Parameter | Value | Reference |
|---|---|---|---|---|---|
| [¹²⁵I]-(Sar1,Ile8)-Angiotensin II | Ovine AT1 Receptors | Saturation Binding | Kd | 1.2 nM | nih.gov |
| [¹²⁵I]-(Sar1,Ile8)-Angiotensin II | Ovine AT2 Receptors | Saturation Binding | Kd | 0.3 nM | nih.gov |
| [¹²⁵I]-(Sar1,Ile8)-Angiotensin II | Rat Brain (HTSM) | Saturation Binding | Kd | 0.42 ± 0.03 nM | nih.gov |
| [¹²⁵I]-(Sar1,Ile8)-Angiotensin II | Rat Brain (HTSM) | Saturation Binding | Bmax | 5.98 fmol/mg protein | nih.gov |
| This compound | Rat Liver (AT1) | Competition Binding | IC50 | 1.3 ± 0.6 nM | researchgate.net |
The duration of a ligand's effect is related to its dissociation kinetics from the receptor. This compound is noted for its prolonged duration of action, which suggests slow dissociation from the angiotensin receptor. mdpi.comnih.gov This persistent receptor occupancy contributes to its potent antagonist effects. nih.gov It has been proposed that this long-lasting action might be due to binding interactions that differ from those of the native Angiotensin II, possibly involving different sites on the receptor. nih.gov The dissociation constant (Kd), an equilibrium measure, is influenced by both the association rate (kon) and the dissociation rate (koff). revvity.com The low Kd values reported for this compound are consistent with slow dissociation kinetics, leading to sustained receptor occupancy. nih.gov
Radioligand Binding Assays and Competition Curves using [125I]-(Sar1,Ile8)-Angiotensin II
Functional Antagonism and Partial Agonism of this compound
This compound is a classic example of a compound with a mixed pharmacological profile, acting as both a functional antagonist and a partial agonist. nih.govgenscript.comnih.gov This dual activity is context-dependent, varying with the specific tissue, receptor subtype population, and the measured physiological response. nih.govportlandpress.com It is classified as a Type I angiotensin antagonist, which is characterized by its powerful and long-lasting receptor desensitizing effects. mdpi.com
As an antagonist, this compound functions through competitive inhibition. It binds to the angiotensin receptor at the same site as the endogenous agonist, Angiotensin II, but fails to elicit a full biological response, thereby blocking the action of the agonist. nih.govahajournals.org Studies have shown that it is a potent competitive antagonist of Angiotensin II-stimulated effects, such as aldosterone production in canine adrenal glomerulosa cells. nih.gov The determination of dissociation constants (KB) for the receptor-antagonist complex provides evidence that this compound acts on the same receptor population as angiotensin agonists. ahajournals.org
Despite its primary classification as an antagonist, this compound exhibits clear agonistic properties under certain conditions. This partial agonism is most evident in its ability to stimulate aldosterone production. nih.govgenscript.comnih.gov In isolated canine adrenal cells, while it competitively inhibits the effects of high concentrations of Angiotensin II, it also acts as a partial agonist, stimulating aldosterone secretion on its own, though it never achieves the maximal response of the full agonist. nih.gov Similarly, in studies with normal human subjects, the analogue demonstrated agonistic pressor (blood pressure raising) activity. nih.gov In anaesthetized dogs, it showed strong agonistic effects on aldosterone release and renin secretion but had minimal effect on vascular receptors responsible for blood pressure. portlandpress.com In turkey adrenocortical cells, it was found to be as effective as Angiotensin II in stimulating aldosterone production, although with a much lower potency. oup.com
| Activity | Model System | Observed Effect | Reference |
|---|---|---|---|
| Antagonism | Canine Adrenal Glomerulosa Cells | Potent competitive antagonist of Ang II-stimulated aldosterone production. | nih.gov |
| Antagonism | Dog Renal Vasculature | Competitive antagonist of Ang II, A I, and A III. | ahajournals.org |
| Partial Agonism | Normal Human Subjects | Exhibited agonistic pressor activity. | nih.gov |
| Partial Agonism | Canine Adrenal Glomerulosa Cells | Stimulated aldosterone production, but did not reach basal levels. | genscript.comnih.gov |
| Partial Agonism | Anaesthetized Dogs | Strong agonistic potency at adrenal and renal receptors (aldosterone and renin). | portlandpress.com |
| Partial Agonism | Turkey Adrenocortical Cells | As efficacious as Angiotensin II in stimulating aldosterone production. | oup.com |
Competitive Inhibition at Angiotensin II Receptors
Structure-Activity Relationships (SAR) of this compound Modifications
The replacement of the native aspartic acid with sarcosine (B1681465) (Sar) at position 1 is a key modification that enhances the potency of Angiotensin II analogs. mdpi.com This substitution is believed to increase the compound's stability by protecting it from enzymatic degradation by aminopeptidases, which typically cleave the N-terminal amino acid. ahajournals.org This increased metabolic stability prolongs the biological half-life of the molecule in vivo. nih.gov
Beyond enhancing stability, the substitution of sarcosine at position 1 is also thought to increase the binding affinity of the analog for the receptor site. ahajournals.org It has been proposed that the removal of the aspartic acid's side chain allows for an improved interaction of the amino terminus with the receptor. mdpi.com This modification has been shown to increase the potency of various Ang II analogs, including both agonists and antagonists. mdpi.comahajournals.org For instance, the in vivo potency of the 8-isoleucine-substituted analog is significantly increased by the presence of sarcosine at position 1. ahajournals.org Studies have demonstrated that modifications at both positions 1 and 8 are crucial for the in vivo antagonistic properties of angiotensin analogs. nih.gov
The substitution of the aromatic amino acid phenylalanine (Phe) at position 8 with an aliphatic residue like isoleucine (Ile) is a critical determinant of the antagonist activity of this compound. mdpi.com Structure-activity relationship studies have highlighted the importance of the C-terminal aromatic residue for the agonist activity of Angiotensin II. mdpi.com Replacing phenylalanine with isoleucine results in a compound that acts as an antagonist. mdpi.com
The antagonistic potency of this compound has been demonstrated in various experimental models. It exhibits a potent and long-lasting competitive antagonistic effect against Angiotensin II in isolated rabbit aorta and on blood pressure in anesthetized cats and dogs. nih.gov While the [Ile8]-Angiotensin II analog has comparable antagonistic potency in isolated systems, the addition of sarcosine at position 1 in [Sar1,Ile8]-Angiotensin II greatly enhances its potency in vivo. nih.gov
Table 1: Effects of Amino Acid Substitutions on Angiotensin II Analog Properties
| Analog | Position 1 Substitution | Position 8 Substitution | Primary Effect | Receptor Interaction | Reference |
| This compound | Sarcosine | Isoleucine | Potent, long-lasting competitive antagonist | Binds to AT1 receptor without activation | mdpi.comnih.gov |
| [Ile8]-Angiotensin II | Aspartic Acid (native) | Isoleucine | Competitive antagonist | Binds to AT1 receptor without activation | nih.gov |
| Sar1-AngII | Sarcosine | Phenylalanine (native) | Superagonist | Enhanced binding and activation of AT1 receptor | mdpi.com |
Role of Sarcosine at Position 1 in Receptor Binding and Stability
Receptor Dimerization and Allosteric Modulation in the Presence of this compound
Recent research has revealed that G protein-coupled receptors (GPCRs), such as the angiotensin receptors, can form dimers and higher-order oligomers. This dimerization can lead to allosteric modulation, where the binding of a ligand to one receptor in the dimer influences the properties of the other receptor.
Studies using a related analog, [Sar1,Ile4,Ile8]-AngII, have provided insights into these complex interactions. This biased agonist for the AT1 receptor has been shown to promote the internalization of AT1-B2 (bradykinin B2 receptor) heterodimers. nih.govresearchgate.net By binding to the orthosteric site of the AT1 receptor, [Sar1,Ile4,Ile8]-AngII can exert lateral allosteric modulation on the B2 receptor, blunting its signaling pathways, such as Gq/11-dependent intracellular calcium influx. nih.govresearchgate.net This cross-talk between the renin-angiotensin and kallikrein-kinin systems, mediated by receptor heterodimerization, highlights a novel mechanism of action for angiotensin analogs. nih.gov
While direct studies on this compound's role in receptor dimerization are less common, the findings with structurally similar analogs suggest that it may also participate in such interactions. The crystal structures of the AT1 receptor bound to agonists like AngII and the β-arrestin-biased agonist sAngII (Sar1, Ile8-AngII) have confirmed different active and inactive states of the receptor, where the configuration of critical residues changes. pnas.org These structural insights provide a basis for understanding how different ligands can modulate receptor function, potentially through mechanisms involving dimerization and allosteric regulation.
Intracellular Signaling Pathways Modulated by Sar1,ile8 Angiotensin Ii
G-Protein Coupled Receptor (GPCR) Signaling Cascades
(Sar1,Ile8)-Angiotensin II is recognized for its role as a biased agonist at the AT1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily. frontiersin.orgsigmaaldrich.com This biased agonism means it preferentially activates certain downstream signaling pathways over others, particularly favoring β-arrestin-mediated signaling independent of classical G-protein activation. frontiersin.orgpnas.org
Modulation of Gq/11-PLC-IP3/DAG-Ca2+ Pathways
The canonical signaling pathway for the AT1 receptor involves its coupling to the Gq/11 family of heterotrimeric G proteins. physiology.orgtandfonline.com This coupling activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). tandfonline.comnih.govnih.gov IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). tandfonline.comnih.gov
However, a defining characteristic of this compound is its inability to activate this classical Gq/11-PLC-IP3/DAG-Ca2+ pathway. pnas.orgresearchgate.net Studies have shown that even at high concentrations, this compound does not induce the production of inositol phosphates, a key step in this cascade. pnas.org This lack of Gq/11 activation is a cornerstone of its function as a biased agonist, allowing for the specific investigation of G-protein-independent signaling. frontiersin.orgpnas.org For instance, while Angiotensin II stimulates both water and NaCl intake, this compound only increases NaCl intake, suggesting the Gq/11 pathway is necessary for the former but not the latter. nih.gov
Involvement of Gi/o and Gs Proteins
The AT1 receptor can also couple to other G proteins, such as the inhibitory G protein (Gi/o) and the stimulatory G protein (Gs), leading to the inhibition or activation of adenylyl cyclase, respectively. frontiersin.orgphysiology.org In some cellular contexts, AT1 receptor activation can lead to the inhibition of adenylyl cyclase activity. frontiersin.org
Pretreatment of cells expressing both AT1 and bradykinin (B550075) B2 receptors with this compound has been shown to blunt the B2 receptor's activation of Gi/o-dependent inhibition of adenylyl cyclase. nih.gov This suggests a complex interplay and cross-regulation between different receptor systems modulated by this biased agonist.
Mitogen-Activated Protein Kinase (MAPK) Pathways
This compound is a potent activator of the Mitogen-Activated Protein Kinase (MAPK) pathways. pnas.orgresearchgate.net These pathways are critical in regulating a wide array of cellular processes, including cell growth, differentiation, and stress responses. The activation of MAPK pathways by this compound occurs independently of G-protein coupling, primarily through β-arrestin-mediated mechanisms. pnas.orgfrontiersin.org
Extracellular Signal-Regulated Kinase (ERK1/2) Modulation
A key downstream target of this compound is the Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2). pnas.orgnih.gov The activation of ERK1/2 by this compound is dependent on β-arrestin 2. pnas.org This G-protein-independent activation of ERK1/2 is a hallmark of the biased agonism of this compound. pnas.org The kinetics of β-arrestin-dependent ERK1/2 activation are typically slower and more sustained compared to G-protein-dependent activation. frontiersin.org
Research has demonstrated that the phosphorylation of ERK1/2 is stimulated by this compound in a manner that can be blocked by inhibitors of the MAPK pathway, such as PD98059. nih.govahajournals.org This highlights the direct link between the compound and the activation of this specific kinase cascade.
c-Jun N-terminal Kinase (JNK) and p38 MAPK Activation
In addition to ERK1/2, this compound also influences other branches of the MAPK family, including c-Jun N-terminal Kinase (JNK) and p38 MAPK. pnas.orgresearchgate.net These kinases are often associated with cellular stress responses and inflammation. physiology.org The activation of JNK and p38 MAPK by Angiotensin II is mediated through the AT1 receptor. physiology.org While the direct and independent activation of JNK and p38 by this compound is an area of ongoing research, the compound's ability to activate β-arrestin-mediated signaling suggests a potential role in modulating these stress-activated kinase pathways as well. frontiersin.orgfrontiersin.org
Ion Channel Regulation and Transporter Activity
The signaling pathways initiated by this compound can ultimately influence the activity of various ion channels and transporters, thereby affecting cellular excitability and transport processes. nih.gov While the compound itself does not directly activate the Gq/11 pathway to mobilize intracellular calcium, its modulation of downstream effectors can have indirect consequences on ion transport. pnas.orgnih.gov For example, the negative regulation of bradykinin B2 receptor signaling by this compound includes blunting Gq/11-dependent intracellular calcium influx initiated by the B2 receptor. nih.gov
Reactive Oxygen Species (ROS) Generation and Oxidative Stress Pathways
This compound, an analogue of the potent vasoconstrictor Angiotensin II (Ang II), is implicated in the generation of reactive oxygen species (ROS) and the activation of oxidative stress pathways, primarily through its interaction with the Angiotensin II Type 1 (AT1) receptor. In vascular smooth muscle cells (VSMCs), Ang II is known to stimulate the activity of both NADH and NADPH oxidases, which are key enzymatic sources of superoxide (B77818) anion production. mdpi.commedchemexpress.com This process is a critical contributor to the pathophysiology of various cardiovascular conditions.
The activation of NADPH oxidase by Ang II is a complex process involving multiple upstream mediators. Upon binding to the AT1 receptor, a signaling cascade is initiated that can involve protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and the small GTPase Rac. wjgnet.comfrontiersin.org This leads to the phosphorylation and translocation of cytosolic oxidase subunits, such as p47phox, to the cell membrane, where they assemble with membrane-bound components like Nox1, Nox2, and p22phox to form the active enzyme complex. wjgnet.comfrontiersin.org Studies have shown that Ang II-induced ROS generation in VSMCs is enhanced in models of hypertension and that this effect can be linked to the transactivation of other receptors, such as the insulin-like growth factor-1 receptor (IGF-1R).
Furthermore, Ang II-stimulated NADPH oxidase activity can trigger a feed-forward loop by inducing mitochondrial ROS production, a phenomenon termed "ROS-induced ROS release" (RIRR). wjgnet.comnih.gov The initial burst of ROS from NADPH oxidase can lead to the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels and the mitochondrial permeability transition pore (mPTP), resulting in a larger surge of mitochondrial ROS. wjgnet.comnih.govnih.gov This amplification of oxidative stress contributes to cellular damage and dysfunction. While many studies focus on Angiotensin II, the analogue this compound is utilized in research to probe these very pathways, often confirming the central role of AT1 receptor activation in ROS production. nih.govcore.ac.uk
Table 1: Research Findings on this compound and ROS Generation
| Finding | Cell/System Studied | Key Pathway(s) Implicated | Outcome |
|---|---|---|---|
| Angiotensin II activates NADH and NADPH oxidase. mdpi.commedchemexpress.com | Cultured Vascular Smooth Muscle Cells (VSMCs) | NADH/NADPH Oxidase | Increased superoxide anion formation. mdpi.com |
| Ang II-induced ROS production is enhanced in hypertensive models. | VSMCs from Spontaneously Hypertensive Rats (SHR) | NADPH Oxidase, IGF-1R Transactivation | Augmented ROS generation during hypertension development. |
| NADPH oxidase-derived ROS can trigger mitochondrial ROS release. wjgnet.comnih.gov | Cardiomyocytes, Endothelial Cells | NADPH Oxidase, Mitochondrial ROS (RIRR) | Amplification of oxidative stress. wjgnet.comnih.gov |
| Mechanical strain activates NADPH oxidase and ERK via the AT1 receptor, independent of Ang II. nih.gov | Mesangial Cells | AT1R, NADPH Oxidase, ERK | Increased ROS production and ERK phosphorylation, blocked by an AT1R blocker. nih.gov |
Nuclear Factor-kappa B (NF-κB) Signaling and Gene Expression Modulation
The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammatory responses, cell survival, and gene expression. nus.edu.sg The activation of NF-κB signaling by Angiotensin II is well-documented and contributes to its pro-inflammatory and pathological effects in the vasculature. dntb.gov.uabiorxiv.org Research utilizing a closely related analogue, [Sar1,Ile4,Ile8]-Angiotensin II (SII), has provided crucial insights into a G-protein-independent mechanism for this activation.
Studies in rat aortic vascular smooth muscle cells (RASMCs) have demonstrated that Ang II-induced activation of NF-κB is linked to the recruitment of β-arrestins to the AT1A receptor. nih.gov This process is G-protein-independent. The β-arrestin biased agonist, [Sar1,Ile4,Ile8]-Ang II, was shown to produce the nuclear localization of the p65 subunit of NF-κB, a key step in its activation. nih.govnih.gov This suggests that the conformational change in the AT1 receptor induced by this analogue is sufficient to trigger β-arrestin-mediated signaling that leads to NF-κB activation. This activation is linked to the subsequent expression of pro-inflammatory genes like cyclooxygenase-2 (COX-2). nih.gov The activation cascade involves the internalization of the AT1A receptor, a process mediated by β-arrestins, which then initiates the pathway leading to the nuclear translocation of NF-κB. nih.govresearchgate.net
The canonical NF-κB pathway involves the phosphorylation and subsequent degradation of its inhibitor, IκBα, which frees NF-κB to move to the nucleus and activate gene transcription. nus.edu.sg The use of [Sar1,Ile4,Ile8]-Ang II has helped to dissect this pathway, showing that β-arrestin recruitment to the AT1 receptor is a key upstream event, independent of classical G-protein-mediated second messengers. nih.govnih.gov This highlights a distinct mechanism through which Angiotensin II analogues can modulate gene expression and contribute to inflammatory processes.
Table 2: Research Findings on ([Sar1,Ile4,Ile8])-Angiotensin II and NF-κB Signaling
| Finding | Compound Studied | Cell/System Studied | Key Pathway(s) Implicated | Outcome |
|---|---|---|---|---|
| Biased agonist produces nuclear localization of p65 NF-κB. nih.govnih.gov | [Sar1,Ile4,Ile8]-Angiotensin II (SII) | Rat Aortic Vascular Smooth Muscle Cells (RASMC) | β-arrestin-dependent, G-protein-independent signaling | Activation of the NF-κB pathway. nih.gov |
| NF-κB activation is linked to AT1A receptor internalization. nih.govresearchgate.net | Angiotensin II, [Sar1,Ile4,Ile8]-Angiotensin II (SII) | RASMC | AT1A Receptor Internalization, β-arrestin recruitment | Initiation of COX-2 protein synthesis. nih.gov |
| Knockdown of β-arrestins inhibits ANG II-induced p65 NF-κB nuclear localization. nih.gov | Angiotensin II | RASMC | β-arrestin 1 and 2 | Demonstrates the necessity of β-arrestins for NF-κB activation. nih.gov |
| Ang II activates NF-κB upstream of AT1R gene upregulation. plos.org | Angiotensin II | CATH.a Neurons | p38 MAPK, NF-κB, CREB | Feedback loop to increase AT1R expression. plos.org |
Crosstalk with Other Intracellular Signaling Systems in Cellular Models
The intracellular signaling initiated by this compound and its related analogues involves significant crosstalk with other major signaling systems, leading to a complex network of cellular responses. This crosstalk primarily occurs through the activation of the AT1 receptor, which can then interact with or transactivate other signaling cascades, notably the Mitogen-Activated Protein Kinase (MAPK) pathways and other G-protein coupled receptors (GPCRs).
A key area of crosstalk involves the MAPK family, including extracellular signal-regulated kinases (ERK1/2). The analogue [Sar1,Ile4,Ile8]-Angiotensin II (SII) has been instrumental in demonstrating a G-protein-independent, β-arrestin-dependent pathway for ERK activation. ahajournals.orgfrontiersin.orgnih.gov In human embryonic kidney (HEK-293) cells, SII was found to activate ERK1/2 via the AT1A receptor in a manner that depends on β-arrestin 2 expression, but does not involve the classical Gαq-mediated second messengers like inositol phosphates and calcium mobilization. ahajournals.orgnih.gov This β-arrestin-scaffolded MAPK activation represents a distinct signaling branch that can contribute to cellular processes like cell growth and migration. biorxiv.orgahajournals.org
Another significant form of crosstalk involves the heterodimerization of the AT1 receptor with other GPCRs, such as the bradykinin B2 receptor. nih.govnih.gov Studies in both primary vascular smooth muscle cells and transfected HEK293 cells have shown that the arrestin pathway-selective agonist [Sar1,Ile4,Ile8]-Ang II inhibits signaling from the bradykinin B2 receptor. nih.govnih.gov This negative regulation occurs because the binding of the biased agonist to the AT1 receptor promotes the arrestin-dependent co-internalization of AT1-B2 heterodimers, effectively removing the B2 receptor from the cell surface and blunting its ability to signal. nih.govnih.gov This represents a mechanism of lateral allosteric modulation between two distinct receptor systems with often opposing physiological effects. nih.govnih.gov
Table 3: Research Findings on this compound Analogues and Signaling Crosstalk
| Finding | Compound Studied | Cell/System Studied | Crosstalk Pathway | Outcome |
|---|---|---|---|---|
| Activates ERK1/2 in a G-protein-independent manner. ahajournals.orgnih.gov | [Sar1,Ile4,Ile8]-Angiotensin II (SII) | HEK-293 Cells | β-arrestin-scaffolded MAPK (ERK1/2) activation | Partial activation of ERK1/2 without classical second messengers. ahajournals.org |
| Inhibits bradykinin B2 receptor signaling. nih.govnih.gov | [Sar1,Ile4,Ile8]-Angiotensin II (SII) | Primary VSMCs, HEK-293 Cells | AT1-B2 Receptor Heterodimerization and Co-internalization | Blunted B2 receptor activation of Gq/11 and Gi/o pathways. nih.govnih.gov |
| MAP kinase-mediated phosphorylation reduces ligand binding to AT1R. nih.gov | This compound | Neuronal Cell Lysates | MAPK-AT1R | Significant decrease in the Bmax for this compound binding. nih.gov |
| Ang II transactivates growth factor receptors (e.g., EGFR, IGF-1R). frontiersin.org | Angiotensin II | VSMCs | AT1R-EGFR, AT1R-IGF-1R | Stimulation of hypertrophy, migration, and ROS production. frontiersin.org |
Mechanistic Studies of Sar1,ile8 Angiotensin Ii in Preclinical Models
Cardiovascular System Research
Modulation of Vascular Smooth Muscle Contractility and Endothelial Function in vitro and ex vivo
(Sar1,Ile8)-Angiotensin II has been extensively used to investigate the multifaceted effects of Angiotensin II on the vasculature. medchemexpress.commedchemexpress.comchemsrc.combiorbyt.commedchemexpress.com In vitro and ex vivo studies have established that Angiotensin II induces contraction of vascular smooth muscle cells (VSMCs), a key event in blood pressure regulation. medchemexpress.commedchemexpress.com this compound, acting as a non-selective Angiotensin II receptor blocker, effectively abolishes these contractile responses. ahajournals.orgscielo.br This antagonistic action has been demonstrated in various vascular preparations, including rat aortic rings and mesenteric arterial beds. scielo.br
Research using this compound has been instrumental in dissecting the signaling pathways initiated by Angiotensin II in VSMCs. For instance, studies on cultured VSMCs from Wistar-Kyoto rats showed that Angiotensin II-induced increases in intracellular calcium ([Ca2+]i), intracellular pH (pHi), and subsequent cell contraction were completely blocked by this compound. ahajournals.org This confirmed that the effects were mediated through angiotensin receptors. ahajournals.org
Beyond direct contractility, this compound has helped to clarify the role of Angiotensin II in modulating endothelial function. In studies on bovine retinal microcapillary endothelial cells (BRECs), Angiotensin II was found to potentiate the angiogenic activity of vascular endothelial growth factor (VEGF). ahajournals.org This effect was linked to an increase in the expression of the VEGF receptor, KDR/Flk-1. The Angiotensin II-induced increase in KDR/Flk-1 mRNA was inhibited by this compound, indicating that this potentiation is a receptor-mediated process. ahajournals.org
| Parameter | Angiotensin II (Ang II) Response | Effect of this compound | Animal Model/Cell Line | Reference |
| VSMC Contraction | Increased by 30% | Abolished Ang II-elicited response | Wistar-Kyoto Rat VSMCs | ahajournals.org |
| VSMC Intracellular Ca2+ | Dose-dependent increase | Abolished Ang II-elicited response | Wistar-Kyoto Rat VSMCs | ahajournals.org |
| VSMC Intracellular pH | Dose-dependent increase | Abolished Ang II-elicited response | Wistar-Kyoto Rat VSMCs | ahajournals.org |
| KDR/Flk-1 mRNA Expression | 4.3-fold increase | Inhibited Ang II-induced increase | Bovine Retinal Endothelial Cells | ahajournals.org |
| Vasoconstriction | Dose-dependent increase | Completely abolished response | Rat Aortic Rings & Mesenteric Bed | scielo.br |
Effects on Myocardial Contractility and Remodeling in Experimental Animal Models
The role of Angiotensin II in regulating myocardial function has been explored using analogs like this compound. Studies have focused on its impact on cardiomyocyte contractility and the broader process of cardiac remodeling. A related biased agonist, [Sar1, Ile4, Ile8]-Angiotensin II (SII), has been particularly useful in differentiating between G-protein-dependent and β-arrestin-dependent signaling pathways of the AT1A receptor. pnas.orgnih.govplos.org
In isolated adult mouse cardiomyocytes, SII, which stimulates β-arrestin interaction with the AT1A receptor without activating Gαq signaling, was shown to produce positive inotropic (increased contractility) and lusitropic (improved relaxation) effects. pnas.org These effects were absent in cardiomyocytes from β-arrestin2 knockout mice, highlighting the role of this specific signaling pathway in mediating the contractile response. pnas.org Furthermore, SII application led to the prolongation of action potentials and a reduction in the transient outward potassium current (Ito) in mouse cardiac myocytes, effects similar to those induced by Angiotensin II itself. plos.org These findings suggest that AT1 receptor-mediated electrical remodeling, a component of broader cardiac remodeling, can occur through pathways independent of classical G-protein activation. plos.org
Impact on Cardiac Fibrosis and Hypertrophy Mechanisms in Animal Studies
This compound, particularly in its radiolabeled form ([¹²⁵I]-(Sar1,Ile8)-Angiotensin II), is a standard tool for quantifying angiotensin receptor density in studies of cardiac hypertrophy and fibrosis. ahajournals.orgpnas.orgpnas.org Cardiac hypertrophy, an increase in heart muscle mass, and fibrosis, the excessive formation of fibrous connective tissue, are hallmarks of pathological cardiac remodeling.
In animal models of hypertension and cardiac stress, such as the deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rat, cardiac hypertrophy is associated with changes in angiotensin receptor expression. ahajournals.org In this model, DOCA-salt treatment induced a 1.8-fold increase in specific binding of [¹²⁵I]-(Sar1,Ile8)-Angiotensin II to ventricular myocytes, suggesting an upregulation of AT1 receptors. ahajournals.org Similarly, in transgenic mice overexpressing the AT1 receptor specifically in cardiomyocytes, receptor density was up to 450-fold higher compared to wild-type mice, leading to spontaneous cardiac hypertrophy, fibrosis, and heart failure. pnas.orgpnas.org
Studies using neonatal rat cardiac fibroblasts and myocytes have shown that the majority of AT1 receptors are localized on cardiac fibroblasts rather than myocytes. oup.com Radioligand binding studies found that the maximum number of binding sites (Bmax) for [¹²⁵I]-(Sar1,Ile8)-Angiotensin II was 4.6 times greater in fibroblast membranes compared to myocyte samples. oup.com This supports the hypothesis that Angiotensin II stimulates myocyte hypertrophy through paracrine mechanisms, where fibroblasts release growth factors like TGF-β₁ and endothelin-1 (B181129) in response to Angiotensin II stimulation. oup.com
| Research Focus | Key Finding with this compound | Animal Model | Reference |
| Cardiac Hypertrophy | 1.8-fold increase in [¹²⁵I]-(Sar1,Ile8)-Ang II binding in hypertrophied myocytes. | DOCA-salt Hypertensive Rat | ahajournals.org |
| Cardiac Fibrosis | Used [¹²⁵I]-(Sar1,Ile8)-Ang II to identify AT1 receptor binding in areas of fibrosis. | Aldosterone-salt Treated Rat | ahajournals.org |
| Receptor Overexpression | [¹²⁵I]-(Sar1,Ile8)-Ang II binding confirmed >200-fold increase in AT1 receptor density. | Transgenic Mouse (Cardiomyocyte-specific AT1R overexpression) | pnas.orgpnas.org |
| Receptor Localization | Bmax for [¹²⁵I]-(Sar1,Ile8)-Ang II was 4.6-fold higher in fibroblasts vs. myocytes. | Neonatal Rat Cardiac Cell Culture | oup.com |
Role in Blood Pressure Regulation in Mechanistic Animal Models of Hypertension
This compound has been employed as an antagonist to investigate the contribution of the central and peripheral renin-angiotensin systems to the pathophysiology of hypertension. nih.gov Studies in spontaneously hypertensive rats (SHR), a genetic model of hypertension, have provided significant insights.
Microinjection of this compound into the rostral ventrolateral medulla (RVLM), a critical brain region for blood pressure control, resulted in a dose-dependent reduction in both arterial blood pressure and the firing rate of cardiovascular neurons. nih.gov The hypotensive and neuron-inhibiting effects were significantly greater in SHRs compared to their normotensive Wistar-Kyoto controls, indicating an augmented sensitivity to endogenous Angiotensin II in the brain of hypertensive animals. nih.gov This suggests that hyperactivity of the brain's renin-angiotensin system contributes to the elevated blood pressure in this model. nih.gov
Autoradiographic studies using [¹²⁵I]-(Sar1,Ile8)-Angiotensin II have also revealed altered receptor kinetics in the brains of hypertensive rats. In both SHRs and DOCA-salt hypertensive rats, there was a significant increase in the maximum binding density of angiotensin receptors in the solitary-vagal area of the brainstem, a key site for baroreceptor reflex modulation. nih.gov These alterations in receptor binding could contribute to the development and maintenance of the hypertensive state. nih.gov
Renal System Research
Renal Hemodynamics and Glomerular Filtration Rate (GFR) Modulation in Animal Models
The kidneys are a primary target of Angiotensin II, which plays a crucial role in regulating renal blood flow, glomerular filtration, and sodium reabsorption. This compound has been used as a radioligand to map and quantify angiotensin receptors in different renal structures, including glomeruli and preglomerular vessels, under various pathological conditions like hypertension and renal ischemia. physiology.orgahajournals.org
In the two-kidney, one-clip (2K1C) Goldblatt hypertension model, competitive binding studies using [¹²⁵I]-(Sar1,Ile8)-Angiotensin II showed that AT1 receptors on preglomerular vessels and glomeruli are regulated differently during the development of hypertension. ahajournals.org Glomerular AT1 receptor density was significantly lower in 2K1C rats at 2, 4, and 8 weeks post-surgery, while vascular receptor density was reduced only at 16 weeks. ahajournals.org This suggests that glomerular receptors are more sensitive to regulation by systemic plasma Angiotensin II levels. ahajournals.org
In studies of renal ischemia/reperfusion injury in rats, histoautoradiography with [¹²⁵I]-(Sar1,Ile8)-Angiotensin II revealed a significant decrease in total angiotensin receptor binding in the renal cortex and outer medulla 24 hours after reperfusion. physiology.org This downregulation of receptors is part of the complex renal response to ischemic injury. physiology.org Similarly, in a rat model of chronic kidney disease (CKD), untreated nephrectomized rats showed a reduction in renal AT1 receptor binding, which was normalized by treatment with an ACE inhibitor but not a calcium channel blocker. semanticscholar.org These studies underscore the utility of this compound in tracking the dynamic regulation of the renal renin-angiotensin system in disease.
| Condition | Key Finding with this compound | Animal Model | Reference |
| 2K1C Hypertension | Differential downregulation of glomerular vs. vascular AT1 receptors. | 2-Kidney, 1-Clip Hypertensive Rat | ahajournals.org |
| Renal Ischemia | Significant decrease in cortical and medullary [¹²⁵I]-(Sar1,Ile8)-Ang II binding post-reperfusion. | Rat Ischemia/Reperfusion Model | physiology.org |
| Chronic Kidney Disease | Reduced renal [¹²⁵I]-(Sar1,Ile8)-Ang II binding density in untreated CKD. | 5/6 Subtotal-Nephrectomy Rat | semanticscholar.org |
| Myocardial Infarction | Significantly increased [¹²⁵I]-(Sar1,Ile8)-Ang II binding in glomeruli. | Rat Myocardial Infarction Model | physiology.org |
| Diabetes | Reduced AT1 receptor density in preglomerular vessels and glomeruli. | Streptozotocin-induced Diabetic Rat | physiology.org |
Tubulointerstitial Fibrosis and Inflammation in Experimental Kidney Disease Models
This compound, as an antagonist of Angiotensin II (Ang II) receptors, plays a significant role in the study of tubulointerstitial fibrosis and inflammation, which are characteristic of progressive renal diseases. nih.gov Ang II is a primary mediator in the progression of chronic kidney damage, contributing to renal fibrosis by promoting the production of profibrotic factors and extracellular matrix proteins. plos.org In experimental models of kidney disease, such as unilateral ureteral obstruction, there is an observed increase in Ang II levels, which is linked to the development of tubulointerstitial fibrosis. nih.gov
Blockade of Ang II's effects, which can be achieved with antagonists like this compound, has been shown to lessen the accumulation of extracellular matrix proteins in the tubulointerstitium. nih.gov This suggests that antagonizing Ang II receptors can interfere with the signaling pathways that lead to fibrosis. Ang II is known to stimulate renal cells to produce profibrotic factors and extracellular matrix components. plos.org Furthermore, Ang II is implicated in renal inflammation, a process that often accompanies fibrosis. nih.govuniroma1.it It can increase the production of pro-inflammatory mediators and is involved in the infiltration of immune cells into the kidney. uniroma1.it
Studies using Ang II receptor antagonists in models of obstructive nephropathy have demonstrated a reduction in tubulointerstitial fibrosis. nih.gov This highlights the therapeutic potential of blocking the renin-angiotensin system in mitigating renal damage. nih.gov While Ang II receptor blockers have shown efficacy in ameliorating fibrosis, it is noted that they may not completely halt the progression of renal disease. nih.gov
Table 1: Effects of Angiotensin II and its Antagonism on Renal Pathology
| Factor | Effect of Angiotensin II | Effect of this compound (or other Ang II antagonists) |
|---|---|---|
| Tubulointerstitial Fibrosis | Promotes fibrosis by upregulating profibrotic factors and extracellular matrix protein synthesis. plos.orgnih.gov | Ameliorates fibrosis by blocking Ang II receptors. nih.gov |
| Inflammation | Increases production of pro-inflammatory mediators and immune cell infiltration. uniroma1.it | Reduces inflammation. researchgate.net |
| Extracellular Matrix | Stimulates accumulation of extracellular matrix proteins. plos.org | Lessens the increase of extracellular matrix proteins. nih.gov |
| Profibrotic Factors (e.g., TGF-β) | Upregulates expression. nih.gov | Lessens the increased mRNA levels for transforming growth factor-beta. nih.gov |
Regulation of Renal Electrolyte and Water Balance Mechanisms
This compound has been instrumental in elucidating the role of Angiotensin II in regulating renal electrolyte and water balance. Ang II is a key hormone in the renin-angiotensin-aldosterone system, which is crucial for maintaining blood pressure and fluid-electrolyte homeostasis. frontiersin.orgresearchgate.netnih.gov It exerts its effects by binding to specific receptors in the kidneys, primarily the AT1 and AT2 receptors. researchgate.netahajournals.org
In preclinical studies, the administration of this compound, a competitive antagonist of Ang II receptors, has been shown to influence renal function. researchgate.netjst.go.jp For instance, intrarenal infusion of this antagonist in sodium-depleted dogs led to an increase in effective renal plasma flow and decreases in filtration fraction and renal vascular resistance, indicating a vasodilatory effect on the efferent arterioles. jst.go.jp
Furthermore, studies involving direct perfusion of renal tubules have shown that Ang II can stimulate the transport of sodium and bicarbonate. researchgate.net The application of this compound can abolish these effects, demonstrating the direct action of Ang II on tubular transport mechanisms. researchgate.net Specifically, intravenous infusion of this compound has been found to decrease fluid and sodium reabsorption in the distal tubules. researchgate.net These findings underscore the importance of Ang II in the fine-tuning of water and electrolyte handling by the kidneys.
Table 2: Impact of this compound on Renal Hemodynamics and Tubular Transport
| Parameter | Effect of this compound Infusion |
|---|---|
| Effective Renal Plasma Flow (CPAH) | Increase jst.go.jp |
| Glomerular Filtration Rate (Ccr) | No significant change jst.go.jp |
| Filtration Fraction (FF) | Decrease jst.go.jp |
| Renal Vascular Resistance (RVR) | Decrease jst.go.jp |
| Distal Tubule Fluid Reabsorption (Jv) | Decrease researchgate.net |
| Distal Tubule Sodium Reabsorption (JNa) | Decrease researchgate.net |
Central and Peripheral Nervous System Research:
Influence on Neurotransmission and Autonomic Regulation in Animal Studies
This compound has been a valuable tool in understanding the influence of Angiotensin II on neurotransmission and autonomic regulation within the central nervous system. Ang II is known to modulate the activity of neurons in key brain regions involved in cardiovascular control, such as the rostral ventrolateral medulla (RVLM). ahajournals.orgnih.gov
Microinjection of this compound into the RVLM of spontaneously hypertensive rats has been shown to reduce both arterial blood pressure and the firing rate of cardiovascular neurons in a dose-dependent manner. nih.gov This suggests that endogenous Ang II in this brain region contributes to the elevated sympathetic tone and hypertension in these animals. nih.gov The antagonist effect was more pronounced in hypertensive rats compared to their normotensive counterparts, indicating an increased sensitivity to Ang II in the hypertensive state. nih.gov
Further studies using brain slice preparations have revealed that endogenous Ang II can facilitate GABAergic neurotransmission. physiology.org The application of this compound was found to reduce the amplitude of inhibitory postsynaptic currents (IPSCs) in neurons of the median preoptic nucleus, a critical site for fluid and cardiovascular homeostasis. physiology.org This effect points to a postsynaptic mechanism where Ang II modulates the function of GABAA receptors. physiology.org
Involvement in Neuroinflammation and Neurodegeneration Mechanisms in Experimental Models
Recent research has implicated the brain's local renin-angiotensin system in the processes of neuroinflammation and neurodegeneration. ndnr.comaginganddisease.org Angiotensin II, acting through its AT1 receptors, is a significant activator of NADPH-oxidase, a key enzyme complex in the production of reactive oxygen species (ROS). aginganddisease.orgnih.gov This leads to oxidative stress and pro-inflammatory effects, which are counteracted by the AT2 receptor signaling pathway. nih.gov
In the context of neurodegeneration, Ang II has been shown to promote microglial activation, leading to the release of pro-inflammatory cytokines and subsequent neuronal damage. ndnr.com The upregulation of AT1 receptors and downregulation of AT2 receptors in the aging brain may contribute to a pro-inflammatory state, increasing neuronal vulnerability. nih.gov Studies in animal models of Parkinson's disease have shown that RAS hyperactivation can exacerbate oxidative stress and the microglial inflammatory response, contributing to the loss of dopaminergic neurons. aginganddisease.org The use of Ang II antagonists has been shown to reduce these effects. aginganddisease.org
Modulation of Hypothalamic-Pituitary-Adrenal (HPA) Axis Activity in Animal Models
The Hypothalamic-Pituitary-Adrenal (HPA) axis is the body's primary stress response system. clevelandclinic.org Angiotensin II type 1 (AT1) receptors are present in the organs of the HPA axis, and their stimulation is known to increase the secretion of corticotropin-releasing hormone (CRH), adrenocorticotropic hormone (ACTH), and corticosterone. nih.gov
In spontaneously hypertensive rats, treatment with an AT1 receptor blocker has been shown to attenuate the reactivity of the HPA axis to stress. nih.gov This effect was independent of blood pressure reduction and was observed specifically after CRH stimulation, suggesting a direct modulatory role of Ang II on the HPA axis. nih.gov The mechanism appears to involve a reduced pituitary sensitivity to CRH and a downregulation of hypothalamic CRH expression during chronic AT1 blockade. nih.gov In situ hybridization studies have shown that AT1 receptor mRNA is co-localized with CRH mRNA in the paraventricular nucleus of the hypothalamus, providing an anatomical basis for the direct regulation of CRH neurons by Ang II. nih.gov Intracerebroventricular injection of Ang II in rats led to a significant increase in CRH mRNA levels in the paraventricular nucleus. nih.gov
Localization and Characterization of Central Angiotensin II Receptors using [125I]-(Sar1,Ile8)-Angiotensin II
The radiolabeled antagonist [125I]-(Sar1,Ile8)-Angiotensin II has been extensively used to map the distribution and characterize the properties of Angiotensin II receptors in the brain. nih.govnih.govnih.gov This tool has proven invaluable for in vitro autoradiography and homogenate binding assays. nih.gov
Studies using this radioligand have identified high concentrations of Ang II receptors in specific brain regions critical for cardiovascular and fluid regulation. nih.govnih.gov These include the periventricular sites of the anterior third ventricle, such as the subfornical organ, median preoptic nucleus, and the organum vasculosum laminae terminalis. nih.gov High densities of Ang II receptors have also been found in the human medulla oblongata, specifically in the nucleus of the solitary tract and the dorsal motor nucleus of the vagus. nih.gov
Binding studies with [125I]-(Sar1,Ile8)-Angiotensin II have revealed a single class of high-affinity binding sites in brain homogenates. nih.gov Competition assays have confirmed the specificity of this binding to Ang II receptors, with unlabeled this compound showing slightly higher potency than Angiotensin II itself. nih.gov These localization and characterization studies provide a pharmacological basis for the central actions of Angiotensin II. nih.gov
Table 3: Binding Characteristics of [125I]-(Sar1,Ile8)-Angiotensin II in Rat Brain Homogenates
| Parameter | Value |
|---|---|
| Dissociation Constant (KD) | 0.42 ± 0.03 nM nih.gov |
| Maximum Binding Capacity (Bmax) | 5.98 ± fmol/mg protein nih.gov |
| Hill Slope | 0.84 ± 0.05 nih.gov |
| Inhibitor Constant (Ki) for unlabeled this compound | 0.22 ± 0.03 nM nih.gov |
| Inhibitor Constant (Ki) for Angiotensin II | 0.95 ± 0.06 nM nih.gov |
Endocrine and Metabolic System Research
Aldosterone (B195564) Secretion and Adrenal Gland Function Studies in vitro and in Animal Models
This compound, a synthetic analog of Angiotensin II (Ang II), has been instrumental in elucidating the mechanisms of aldosterone secretion and adrenal gland function. In vitro studies using isolated canine adrenal glomerulosa cells have identified this compound as a potent competitive antagonist of Ang II-stimulated aldosterone production. genscript.comnih.gov However, it also displays partial agonist properties at concentrations needed to inhibit the steroidogenic effects of Ang II, meaning it never completely reduces aldosterone production to basal levels. genscript.comnih.gov This dual antagonist/partial agonist activity highlights the complex interaction of this analog with adrenal receptors.
Further research in bovine adrenocortical cell cultures demonstrated that this compound, as a nonselective antagonist, blocks the stimulated secretion of aldosterone, cortisol, and endogenous ouabain (B1677812) without affecting their basal output. ahajournals.org In studies with rats on a low-sodium diet, which increases the sensitivity of the adrenal zona glomerulosa to Ang II, this compound was shown to antagonize the cardiovascular responses to Ang II without altering aldosterone levels. nih.gov This suggests a dissociation between the vascular and adrenal effects of Ang II that can be modulated by this analog.
Radioligand binding assays are a common method to study receptor interactions. In these assays, a radioactively labeled ligand, such as 125I-[Sar1,Ile8]Ang II, is used to quantify the number of Angiotensin II receptors in various tissues, including the adrenal glands. snmjournals.orgsnmjournals.org These studies have helped to determine the density of AT1 receptors in the adrenal cortex and understand how their expression is regulated under different physiological and pathological conditions. snmjournals.orgsnmjournals.org For instance, such assays have shown a reduction in adrenal AT1 receptor numbers in response to estrogen replenishment in animal models. snmjournals.orgsnmjournals.org
Interactive Table: Effects of this compound on Adrenal Steroidogenesis
| Model System | Effect of this compound | Key Findings | Citations |
|---|---|---|---|
| Isolated canine adrenal glomerulosa cells | Competitive antagonist of Ang II-stimulated aldosterone production | Potent antagonist but also a partial agonist, unable to reduce aldosterone to basal levels. | genscript.comnih.gov |
| Bovine adrenocortical cell cultures | Blocks stimulated secretion of aldosterone, cortisol, and endogenous ouabain | No effect on basal secretion levels. | ahajournals.org |
| Sodium-deprived rats | Antagonized cardiovascular responses to Ang II | Did not alter aldosterone levels, suggesting dissociation of vascular and adrenal effects. | nih.gov |
| Various tissues (in radioligand assays) | Used as a radioligand (125I-[Sar1,Ile8]Ang II) | Quantifies AT1 receptor density in tissues like the adrenal gland. | snmjournals.orgsnmjournals.org |
Influence on Glucose and Lipid Metabolism in Experimental Metabolic Syndrome Models
The renin-angiotensin system (RAS) is increasingly recognized for its role in metabolic regulation, and studies involving Ang II analogs are shedding light on these functions. While direct studies on this compound in established models of metabolic syndrome are not extensively detailed in the provided results, research on a related biased agonist, [Sar1, Ile4, Ile8]-Angiotensin II (SII Ang II), in primary rat hepatocytes offers significant insights. Long-term pretreatment with SII Ang II was found to enhance insulin-stimulated glycogen (B147801) synthesis. nih.gov This effect was not observed with Ang II itself. nih.gov
Mechanistically, SII Ang II potentiated the insulin-stimulated phosphorylation of Akt and GSK3α/β, key proteins in the glycogen synthesis pathway. nih.gov However, it did not affect the insulin-mediated suppression of hepatic glucose output. nih.gov This suggests a specific modulatory role on hepatic glucose storage without altering glucose production. The effects of SII Ang II on glycogen synthesis were shown to be dependent on the signaling proteins Src and Gαq. nih.gov These findings indicate a potential for biased agonists of the AT1R to positively influence glucose metabolism in the liver. nih.gov
The broader context of the RAS in metabolism reveals that Ang II can influence both glucose and lipid metabolism. researchgate.netscielo.org It is involved in processes like adipogenesis and can have pro-inflammatory effects that contribute to metabolic dysregulation in obesity. scielo.org The ACE2/Ang-(1-7)/Mas axis, a counter-regulatory pathway to the classical ACE/Ang II/AT1 axis, is known to improve glucose tolerance and insulin (B600854) sensitivity. imrpress.com This highlights the intricate balance of the RAS in metabolic health and disease, where analogs like this compound and its variants can be valuable tools for dissecting specific signaling pathways.
Inflammation, Immunity, and Fibrosis Research
Modulation of Cytokine and Chemokine Production in Cellular and Animal Models
This compound has been utilized in research to understand the role of Angiotensin II in inflammation, particularly in the context of cytokine and chemokine production. Ang II is recognized as a pro-inflammatory peptide that can increase the expression of various inflammatory mediators. nih.gov
In a notable study, Ang II was found to stimulate the expression of the chemokine RANTES (Regulated on Activation, Normal T cell Expressed and Secreted) in cultured rat glomerular endothelial cells. jci.org RANTES is a potent chemoattractant for monocytes/macrophages. jci.org The induction of RANTES by Ang II was mediated by AT2 receptors. jci.org Furthermore, short-term infusion of Ang II in rats led to increased RANTES protein and mRNA expression in isolated glomeruli. jci.org This demonstrates a direct link between Ang II and the production of a key chemokine involved in renal inflammation. The use of antagonists like this compound in such studies helps to delineate the specific receptor subtypes and signaling pathways involved. jci.org
The pro-inflammatory actions of Ang II are not limited to the kidneys. It is known to activate mononuclear cells and increase the production of various cytokines and chemokines, contributing to inflammatory responses in different tissues. nih.gov The development and use of specific Ang II receptor antagonists and biased agonists, including peptide analogs like this compound, are crucial for dissecting the complex inflammatory signaling of the renin-angiotensin system. nih.gov
Antifibrotic Mechanisms in Various Organ Fibrosis Models (e.g., cardiac, renal)
This compound and other modulators of the renin-angiotensin system have been pivotal in investigating the mechanisms of fibrosis in organs like the heart and kidneys. Angiotensin II is a well-established profibrotic agent, promoting the growth of cardiac and renal cells and increasing the synthesis of extracellular matrix proteins, which are hallmarks of fibrosis. nih.govresearchgate.net
In the context of cardiac fibrosis, Ang II stimulates cardiac fibroblasts to transform into myofibroblasts, the primary cell type responsible for collagen deposition. anatoljcardiol.comresearchgate.net Blockade of the AT1 receptor is a key therapeutic strategy to mitigate this. While not directly an antifibrotic agent itself, this compound, as an antagonist, helps in studying the AT1 receptor-mediated fibrotic pathways. Studies have shown that stimulation of the AT2 receptor, conversely, can have antifibrotic effects. For instance, in a mouse model, overexpression of cardiac AT2 receptors was shown to attenuate Ang II-induced perivascular fibrosis through a kinin/nitric oxide-dependent mechanism. ahajournals.org
In the kidney, Ang II contributes to renal fibrosis by activating mesangial and tubular cells and interstitial fibroblasts. nih.gov Blockade of Ang II action with AT1 receptor antagonists has been shown to prevent fibrosis and inflammatory cell infiltration in experimental models of kidney disease. nih.gov Losartan (B1675146), an AT1 receptor blocker, has been shown to exert antifibrotic effects by inhibiting endoplasmic reticulum stress through the upregulation of SIRT1. mdpi.com Studies in nephrotoxic mouse models have further revealed that central Ang II action in the brain can influence renal fibrosis by increasing sympathetic nerve activity, a process that can be alleviated by blocking AT1 receptors. peerj.com
Interactive Table: Role of Angiotensin II Pathway in Fibrosis
| Organ | Profibrotic Mediator | Key Cellular Event | Antifibrotic Mechanism Studied | Citations |
|---|---|---|---|---|
| Heart | Angiotensin II (via AT1R) | Transformation of cardiac fibroblasts to myofibroblasts, collagen deposition. | AT2 receptor stimulation attenuates fibrosis via kinin/NO pathway. | anatoljcardiol.comresearchgate.netahajournals.org |
| Kidney | Angiotensin II (via AT1R) | Activation of mesangial cells, tubular cells, and interstitial fibroblasts; increased extracellular matrix synthesis. | AT1 receptor blockade prevents fibrosis and inflammation; inhibition of ER stress via SIRT1. | nih.govmdpi.compeerj.com |
Impact on Immune Cell Function and Recruitment in Experimental Settings
The renin-angiotensin system, and specifically Angiotensin II, has a significant impact on immune cell function and recruitment. This compound, by acting as an antagonist at Ang II receptors, is a valuable tool for investigating these immunomodulatory effects.
Ang II has been shown to have pro-inflammatory properties that involve the activation and recruitment of immune cells. For example, in some models of chronic renal disease, angiotensin-converting enzyme (ACE) inhibitors, which reduce Ang II levels, can prevent the influx of monocytes/macrophages into the kidney. jci.org This suggests a role for Ang II in directing the migration of these immune cells. The finding that Ang II induces the chemokine RANTES in glomerular endothelial cells provides a direct mechanism for this chemoattraction. jci.org
Furthermore, research has indicated that T lymphocytes are critical mediators of Ang II-induced hypertension and vascular dysfunction. researchgate.net This points to a crucial interaction between the RAS and the adaptive immune system. Ang II is also known to drive the expansion of hematopoietic stem and progenitor cells in mice, which can alter myelopoiesis, the production of myeloid cells like monocytes and macrophages. researchgate.net In vascular remodeling, Ang II regulates the expression of integrins, which are cell adhesion molecules crucial for the interaction between vascular smooth muscle cells and the extracellular matrix, a process that can also influence immune cell trafficking. ahajournals.org
Methodological Applications of Sar1,ile8 Angiotensin Ii As a Research Tool
Development of Animal Models for Investigating RAS Physiology and Pathology
(Sar1,Ile8)-Angiotensin II is a crucial pharmacological tool in the development and investigation of animal models of renin-angiotensin system (RAS) physiology and pathology. Its use as a potent and specific Ang II receptor antagonist allows researchers to probe the in vivo consequences of RAS blockade and to understand the role of Ang II in various physiological and disease processes.
In animal models of hypertension, such as the two-kidney, one-clip (2K1C) Goldblatt hypertensive rat, this compound is used in binding studies to characterize changes in Ang II receptor density and subtypes in renal tissues. ahajournals.org These studies have revealed differential regulation of Ang II receptors on preglomerular vessels and glomeruli during the development of hypertension, suggesting that glomerular receptors are regulated by systemic Ang II levels while vascular receptors are not. ahajournals.org
Furthermore, in conscious rats, the antagonistic properties of this compound (sarilesin) are used to block the central effects of Ang II. For example, intracerebroventricular pretreatment with sarilesin was shown to prevent Ang II-induced release of noradrenaline from the anterior hypothalamus, providing in vivo evidence for the involvement of hypothalamic noradrenergic mechanisms in the central actions of Ang II. nih.gov
The radiolabeled form, ¹²⁵I-(Sar1,Ile8)-Angiotensin II, is extensively used for in vitro autoradiography on tissues from these animal models to map the distribution and density of Ang II receptors. This technique has been applied to the kidneys of normal and Mas-deficient mice to show that the binding of this ligand is predominantly to the AT1 receptor subtype and is similar between the two genotypes, helping to isolate the specific functions of the Mas receptor. pnas.org In rat models of aldosterone-induced hypertension, autoradiography with ¹²⁵I-(Sar1,Ile8)-Ang II has been used to identify and quantify AT1 receptors in cardiac tissue sections, revealing how their expression is modulated in pathological states. ahajournals.org
Studies on transgenic animal models also benefit from the use of this compound. For instance, in a knockin mouse model with a gain-of-function mutation in the AT1A receptor, binding assays with this peptide analog helped to characterize the pharmacological profile of the mutant receptor, showing no difference in affinity compared to the wild-type receptor for this ligand. nih.gov
Table 4: Application of this compound in Animal Models
| Animal Model | Application | Key Finding |
| Two-Kidney, One-Clip (2K1C) Hypertensive Rats | Receptor binding assays | Demonstrated differential regulation of vascular and glomerular AT1 receptors during hypertension development. ahajournals.org |
| Conscious Rats | In vivo antagonist (sarilesin) | Blocked central Ang II-induced noradrenaline release in the hypothalamus. nih.gov |
| Mas-deficient Mice | Autoradiography with ¹²⁵I-(Sar1,Ile8)-Angiotensin II | Showed similar AT1 receptor binding in kidneys of wild-type and knockout mice, isolating the function of the Mas receptor. pnas.org |
| Aldosterone-Salt Hypertensive Rats | Autoradiography with ¹²⁵I-(Sar1,Ile8)-Angiotensin II | Quantified AT1 receptor density in cardiac ventricles. ahajournals.org |
| AT1A Receptor Gain-of-Function Knockin Mice | Competitive binding assays | Confirmed similar binding affinity of the mutant receptor for the peptide analog. nih.gov |
Use in Microdialysis and in vivo Imaging Techniques for Receptor Localization
This compound, particularly in its radiolabeled form, is an essential probe for in vivo and ex vivo techniques aimed at localizing Angiotensin II receptors and studying their function in real-time.
Microdialysis
Microdialysis is a minimally invasive technique used to measure the concentration of substances in the extracellular fluid of tissues in living animals. In the context of RAS research, microdialysis is employed to study the neurochemical effects of Ang II and its antagonists. For example, in conscious rats, brain microdialysis has been used to demonstrate that Ang II stimulates the release of noradrenaline in the anterior hypothalamus. nih.gov The specificity of this effect was confirmed by pretreatment with the Ang II receptor antagonist this compound (sarilesin), which prevented the Ang II-induced noradrenaline release. nih.gov This provides direct in vivo evidence of Ang II receptor-mediated neurotransmitter release in the brain.
Another application of microdialysis is in studying the renal effects of Ang II receptor stimulation. In one study, this technique was used to show that the AT2 receptor stimulates renal production of cGMP, an effect mediated by nitric oxide. ahajournals.org While this study focused on the AT2 receptor, it highlights the power of microdialysis to investigate local signaling events within an organ in response to RAS components, a process where this compound can be used as a tool to differentiate receptor subtype effects.
In Vivo and In Vitro Imaging for Receptor Localization
Autoradiography using ¹²⁵I-(Sar1,Ile8)-Angiotensin II is a powerful technique for visualizing the distribution of Ang II receptors in tissue sections. This method has been widely used to map Ang II receptor locations in various organs, including the brain, kidney, and heart.
In the human brain, in vitro autoradiography with ¹²⁵I-(Sar1,Ile8)-Angiotensin II has revealed high-density binding in specific regions such as the substantia nigra pars compacta and certain raphe nuclei, providing anatomical clues to the sites of Ang II's central actions. nih.gov Similarly, in the rat brain, this technique has been used to heavily label structures within the lamina terminalis, including the subfornical organ and the organum vasculosum laminae terminalis, which are critical for regulating fluid balance and blood pressure. nih.gov
In the kidney, autoradiography with ¹²⁵I-(Sar1,Ile8)-Angiotensin II is used to map AT1 receptors in different renal structures. researchgate.net This has been applied in swine models of renal artery stenosis to correlate receptor distribution with pathological changes. ahajournals.org In studies of renal ischemia, this technique has shown a significant reduction in Ang II binding in the outer medulla following reperfusion injury. physiology.org
While direct in vivo imaging techniques like Positron Emission Tomography (PET) with a this compound-based radiotracer are not explicitly detailed in the provided context, the development of such tools is a logical extension of the autoradiographic work. The use of ¹²⁵I-(Sar1,Ile8)-Angiotensin II in establishing autoradiography methods for angiotensin receptors has laid the groundwork for noninvasive imaging approaches. ahajournals.org
Table 5: Use of this compound in Microdialysis and Imaging
| Technique | Application of this compound | Organ/Tissue | Key Finding |
| Brain Microdialysis | Antagonist (sarilesin) | Anterior Hypothalamus (Rat) | Prevented Ang II-induced noradrenaline release, confirming receptor-mediated action. nih.gov |
| In Vitro Autoradiography | Radioligand (¹²⁵I-labeled) | Human Brain | Localized high-density Ang II binding sites in the substantia nigra and raphe nuclei. nih.gov |
| In Vitro Autoradiography | Radioligand (¹²⁵I-labeled) | Rat Brain | Identified heavy labeling in periventricular structures of the anterior third ventricle. nih.gov |
| In Vitro Autoradiography | Radioligand (¹²⁵I-labeled) | Rat Kidney | Mapped AT1 receptor binding in the glomerulus, proximal tubule, and medulla. researchgate.net |
| In Vitro Autoradiography | Radioligand (¹²⁵I-labeled) | Rat Heart | Identified Ang II receptors in cardiac ventricles for studying regulation in hypertension. ahajournals.org |
Comparative Analysis with Other Angiotensin Ii Modulators
Distinction from Angiotensin Converting Enzyme (ACE) Inhibitors
The mechanism of action of (Sar1,Ile8)-Angiotensin II is fundamentally different from that of Angiotensin-Converting Enzyme (ACE) inhibitors like captopril (B1668294) and enalapril.
This compound : In contrast, this compound does not interfere with the production of Angiotensin II. Instead, it acts directly at the receptor level. It is a peptide analog that binds to Angiotensin II receptors, primarily the AT1 and AT2 subtypes. nih.govahajournals.org By occupying these receptors, it competitively or non-competitively blocks the endogenous Angiotensin II from binding and eliciting its cellular response. nih.govahajournals.org For example, in studies on vascular smooth muscle cells, the effects of Angiotensin II were completely abolished by [Sar1,Ile8]Ang II, demonstrating its function as a receptor antagonist. ahajournals.org This direct receptor antagonism is a more targeted intervention on the RAS pathway compared to the systemic reduction of Ang II levels caused by ACE inhibitors.
Relative Potency and Selectivity vs. Other Angiotensin II Peptide Analogs (e.g., Saralasin (B108331), [Sar1,Thr8]-Ang II, [Sar1,Ala8]-Ang II)
This compound is one of several synthetic peptide analogs of Angiotensin II, each with unique substitutions that alter its potency and selectivity. The most common substitutions occur at position 1 (substituting sarcosine (B1681465) for aspartic acid to increase stability and affinity) and position 8 (modifying the C-terminal amino acid to modulate agonist vs. antagonist activity). mdpi.com
vs. [Sar1,Ala8]-Ang II (Saralasin) : Both this compound and Saralasin are potent Ang II antagonists but retain some partial agonist activity. nih.gov Comparative studies in normal subjects found that the agonistic pressor effect of (Sar1,Ile8)-Ang II was greater than that of Saralasin ([Sar1,Ala8]-Ang II). nih.govnih.gov However, their antagonistic potency against Ang II-induced pressor effects was comparable. nih.gov In competitive binding assays, their ability to displace radiolabeled ligand was also found to be similar, with a rank order of potency of [Sar1,Ile8]-AII ≥ [Sar1, Ala8]-AII. nih.gov Saralasin is a well-known competitive antagonist with a Ki value of 0.32 nM for most binding sites. medchemexpress.com
vs. [Sar1,Thr8]-Ang II : This analog generally shows weaker activity compared to this compound. One study reported that the antagonistic effect of [Sar1,Thr8]ANG II on blood pressure was less than that of [Sar1,Ile8]ANG II. nih.gov Furthermore, while [Sar1,Ile8]ANG II increased plasma aldosterone (B195564) concentration (an agonist effect), [Sar1,Thr8]ANG II had little effect, suggesting it has weaker agonistic properties and may possess more vascular-selective properties. nih.gov Binding studies confirm this hierarchy, showing a higher affinity for this compound. The rank order of potency to compete for binding sites in murine neuroblastoma cells was [Sar1,Ile8]-Ang II > Ang II > [Sar1,Thr8]-Ang II. nih.gov
Table 2: Comparative Properties of Angiotensin II Peptide Analogs
| Analog | Key Substitution | Relative Agonist Activity (Pressor Effect) | Relative Antagonist Potency | Binding Affinity Rank Order |
|---|---|---|---|---|
| (Sar1,Ile8)-Ang II | Phenylalanine at position 8 replaced with Isoleucine mdpi.com | Higher than Saralasin and [Sar1,Thr8]-Ang II nih.govnih.gov | High; comparable to Saralasin, greater than [Sar1,Thr8]-Ang II nih.gov | Highest among these analogs nih.govnih.gov |
| [Sar1,Ala8]-Ang II (Saralasin) | Phenylalanine at position 8 replaced with Alanine nih.gov | Present, but less than (Sar1,Ile8)-Ang II nih.govnih.gov | High; comparable to (Sar1,Ile8)-Ang II nih.gov | High; similar to (Sar1,Ile8)-Ang II nih.gov |
| [Sar1,Thr8]-Ang II | Phenylalanine at position 8 replaced with Threonine nih.gov | Weak nih.gov | Lower than (Sar1,Ile8)-Ang II and Saralasin nih.gov | Lower than (Sar1,Ile8)-Ang II nih.gov |
Unique Advantages of this compound in Specific Research Contexts
The specific properties of this compound make it a uniquely valuable tool for certain research applications, particularly in the characterization of angiotensin receptors.
High-Affinity Radioligand : The most significant advantage of this compound is its widespread use as a high-affinity radioligand when labeled with iodine-125 (B85253) (¹²⁵I-[Sar1,Ile8]-Ang II). ahajournals.orgnih.govnih.gov Its high stability and affinity allow for the precise identification, characterization, and quantification of Angiotensin II receptors in various tissues, including the brain, heart, kidney, and ocular tissues. ahajournals.orgnih.govoup.com Saturation and competition binding assays using ¹²⁵I-[Sar1,Ile8]-Ang II are standard methods to determine receptor density (Bmax) and affinity (Kd) and to differentiate between receptor subtypes (AT1 and AT2) by using selective unlabeled antagonists like losartan (B1675146) and PD123319. ahajournals.orgoup.com
Studying Receptor Subtype Affinity : Research has shown that ¹²⁵I-[Sar1,Ile8]-Ang II has a differential affinity for AT1 and AT2 receptors in ovine tissues, with a four-fold higher affinity for AT2 receptors. nih.gov This property makes it a sensitive tool for studies aiming to accurately determine the proportions of AT1 and AT2 receptor subtypes in tissues where both are present. nih.gov
Investigating Receptor Trafficking : As noted previously, this compound can induce the internalization of the AT1 receptor-G protein complex without triggering G-protein-dependent signaling. oup.com This unique characteristic makes it an ideal probe for investigating the mechanisms of receptor sequestration and trafficking, independent of cellular activation, providing insights into the processes of receptor desensitization and regulation.
Model for Neuronal Receptor Studies : The murine neuroblastoma N1E-115 cell line, which contains a homogenous population of high-affinity binding sites for ¹²⁵I-[Sar1,Ile8]-Ang II, has been proposed as a useful model system to investigate the signal transduction mechanisms of neuronal Angiotensin II receptors. nih.gov
Future Directions and Emerging Research Avenues for Sar1,ile8 Angiotensin Ii
Elucidating Novel Binding Sites or Atypical Receptor Interactions
Future research is poised to expand our understanding of where and how (Sar1,Ile8)-Angiotensin II interacts within the body, moving beyond its well-characterized binding to Angiotensin II receptors.
Initial studies using 125I-labeled this compound ([¹²⁵I]SIAII) have already uncovered previously unknown binding sites in the rat brain. nih.gov Novel binding locations were identified in the parabrachial nucleus, pedunculopontine tegmental nucleus, and the caudal linear raphe nucleus, areas where Angiotensin II immunoreactivity had been reported but receptor co-localization was not yet established. nih.gov The discovery of these sites, which are sensitive to sulfhydryl reducing agents, helps resolve mismatches between the locations of Angiotensin II and its receptors. nih.gov Further investigation into these novel central nervous system binding sites could reveal new roles for the RAS in regulating brain function.
A significant area of emerging research is the atypical interaction of this compound with receptors other than the classic Angiotensin II receptors, particularly through receptor heterodimerization. There is substantial evidence that the Angiotensin AT1 receptor forms heterodimers with the bradykinin (B550075) B2 receptor. nih.govnih.gov The compound [Sar¹,Ile⁴,Ile⁸]-AngII, a variant of this compound, has been shown to negatively regulate bradykinin B2 receptor signaling. nih.govnih.gov It achieves this by binding to the AT1 receptor within the AT1-B2 heterodimer, which promotes the co-internalization and sequestration of the entire receptor complex. nih.govnih.gov This action inhibits B2 receptor signaling, demonstrating a lateral allosteric modulation. nih.govnih.gov
Elucidating the full extent of these atypical interactions is a key future direction. Research should focus on:
Identifying other potential receptor partners for AT1 and AT2 receptors that could be modulated by this compound.
Characterizing the functional consequences of these heterodimer interactions in various tissues and disease states.
Exploring how these interactions might contribute to the cross-talk between the renin-angiotensin and other physiological systems, like the kallikrein-kinin system. nih.govnih.gov
Table 1: Research Findings on Novel Binding Sites and Atypical Receptor Interactions
| Finding | Methodology | Implication | Source(s) |
|---|---|---|---|
| Novel [¹²⁵I]SIAII binding sites detected in rat brain nuclei (parabrachial, pedunculopontine tegmental, caudal linear raphe). | In vitro receptor autoradiography. | Resolves mismatches between Angiotensin II presence and its known receptors, suggesting new central roles for the RAS. | nih.gov |
| This compound analog negatively regulates bradykinin B2 receptor signaling. | Studies in primary vascular smooth muscle cells and transfected HEK293 cells. | Demonstrates allosteric modulation via AT1-B2 receptor heterodimerization, impacting cross-talk between RAS and kallikrein-kinin systems. | nih.govnih.gov |
| [Sar¹,Ile⁴,Ile⁸]-AngII promotes co-internalization of AT1-B2 heterodimers. | Radioligand binding assays and quantitative microscopy. | Provides a mechanism for the inhibition of B2 receptor signaling through receptor sequestration. | nih.govnih.gov |
Exploring Unconventional Signaling Pathways and Cellular Responses (e.g., biased agonism)
This compound and its analogs are instrumental in exploring the concept of biased agonism at the AT1 receptor. Biased agonists preferentially activate one signaling pathway over another, offering a more nuanced way to modulate receptor function. The analog [Sar¹,Ile⁴,Ile⁸]-AngII (SII) is a prototypic β-arrestin-biased agonist; it is a weak partial agonist for G protein-dependent pathways but effectively recruits β-arrestins, leading to receptor internalization and activation of G protein-independent signals. nih.govfrontiersin.org
This selective activation of the β-arrestin pathway has significant physiological consequences. In isolated cardiac myocytes, SII has been shown to produce positive inotropic (increased contractility) and lusitropic (improved relaxation) effects. pnas.org These effects were dependent on β-arrestin2 and GRK6 but independent of the Gαq/PKC pathway that is activated by Angiotensin II. pnas.org This discovery highlights that distinct signaling arms of the AT1 receptor can be differentially activated by specific ligands to produce unique functional outcomes in the heart. pnas.org
Furthermore, β-arrestin-mediated signaling activated by biased agonists like SII includes the activation of various kinases such as ERK1/2, JNK3, p38, and Akt. frontiersin.orgfrontiersin.org These pathways are implicated in diverse cellular processes, including protein synthesis and aldosterone (B195564) production, which can contribute to cardiac remodeling. frontiersin.org
Future research in this area should aim to:
Fully map the network of β-arrestin-dependent signaling pathways activated by this compound analogs in different cell types.
Understand how the cellular context and the interplay between G protein and β-arrestin pathways determine the final physiological response. frontiersin.org
Investigate the long-term consequences of selective β-arrestin activation in vivo, particularly in the context of cardiovascular diseases.
Develop and characterize more biased agonists to further probe the structure-function relationships of the AT1 receptor and to identify ligands with potentially greater therapeutic specificity. nih.gov
Table 2: Research Findings on Unconventional Signaling and Biased Agonism
| Finding | Compound | Key Pathway Involved | Cellular/Physiological Response | Source(s) |
|---|---|---|---|---|
| Acts as a biased agonist, selectively activating β-arrestin pathways. | [Sar¹,Ile⁴,Ile⁸]-AngII (SII) | β-arrestin recruitment, independent of G protein activation. | Receptor internalization, activation of arrestin-dependent signaling. | nih.govfrontiersin.org |
| Induces positive inotropic and lusitropic effects in cardiomyocytes. | [Sar¹,Ile⁴,Ile⁸]-AngII (SII) | GRK6/β-arrestin2-dependent signaling. | Increased cardiac contractility and improved relaxation, independent of Gαq/PKC. | pnas.org |
| Inhibits bradykinin B2 receptor signaling. | [Sar¹,Ile⁴,Ile⁸]-AngII (SII) | AT1-B2 receptor heterodimer co-internalization. | Blunts Gq/11-dependent calcium influx and Gi/o-dependent adenylyl cyclase inhibition initiated by the B2 receptor. | nih.govnih.govresearchgate.net |
| Activates multiple kinase cascades. | [Sar¹,Ile⁴,Ile⁸]-AngII (SII) | β-arrestin-mediated activation. | Phosphorylation of ERK1/2, JNK3, p38, and Akt, leading to regulation of protein synthesis and aldosterone production. | frontiersin.orgfrontiersin.org |
Advanced Methodologies for in vivo Pharmacological Characterization in Animal Models
The in vivo characterization of this compound relies heavily on methodologies that can accurately quantify its binding and functional effects in complex biological systems. Radioligand binding assays using ¹²⁵I-labeled this compound are a cornerstone of this research, allowing for the detailed characterization of Angiotensin II receptors in various tissues and animal models. jst.go.jpahajournals.org
These assays are used to:
Determine Receptor Density and Affinity: Saturation binding experiments with ¹²⁵I-[Sar¹,Ile⁸]Ang II are used to calculate the maximum number of binding sites (Bmax) and the dissociation constant (Kd) in membranes from specific tissues, such as renal preglomerular vessels or transfected cells. jst.go.jpahajournals.orgahajournals.orgnih.gov
Characterize Receptor Subtypes: Competition binding studies, where unlabeled ligands like losartan (B1675146) (AT1 selective) or PD 123319 (AT2 selective) compete with ¹²⁵I-[Sar¹,Ile⁸]Ang II, are essential for determining the pharmacological profile and relative proportions of AT1 and AT2 receptors in a given tissue. ahajournals.org
Evaluate New Compounds: This methodology is crucial for screening new nonpeptide receptor antagonists, assessing their potency (IC50) and selectivity by measuring their ability to displace ¹²⁵I-[Sar¹,Ile⁸]Ang II from AT1 or AT2 receptors. jst.go.jpmdpi.com
These in vitro binding data are complemented by in vivo studies in animal models, such as the two-kidney, one-clip (2K1C) hypertensive rat, to understand the physiological and pathophysiological regulation of Angiotensin II receptors. ahajournals.org For instance, research has shown differential regulation of AT1 receptors in the clipped versus non-clipped kidneys of these animals. ahajournals.org However, studies have also indicated that [¹²⁵I]Sar1, Ile8-angiotensin II does not readily cross the blood-brain barrier, suggesting that blood-borne and centrally-acting angiotensins may interact with distinct receptor populations, a critical consideration for in vivo experimental design. nih.gov
Future advancements in methodology should focus on:
Developing higher-resolution in vivo imaging techniques (e.g., PET, SPECT) with novel radiotracers to visualize and quantify receptor dynamics in real-time within living animals.
Refining techniques for tissue-specific receptor analysis to better understand local RAS function. researchgate.net
Integrating pharmacological data with advanced 'omics' technologies (genomics, proteomics) to build a more comprehensive picture of the downstream effects of receptor modulation by this compound in various animal models of disease. nih.gov
Role in Understanding RAS Compensation and Adaptive Mechanisms
This compound is a valuable probe for unraveling the compensatory and adaptive mechanisms within the RAS and its interactions with other systems. The RAS is not an isolated pathway; it engages in significant cross-talk with other regulatory systems, such as the kallikrein-kinin system (KKS), which often have opposing physiological effects. nih.govnih.gov
The use of biased agonists like [Sar¹,Ile⁴,Ile⁸]-AngII has been particularly insightful. By selectively promoting AT1 receptor internalization without G-protein activation, this compound has revealed a mechanism for negative regulation of the bradykinin B2 receptor. nih.govnih.gov This finding is crucial because it demonstrates that AT1 receptor ligands can have opposing effects on B2 signaling; a neutral antagonist like losartan has no effect, while the biased agonist inhibits it. nih.govnih.gov This differential action could have significant pharmacological implications, as the balance between the RAS and KKS is critical in regulating vascular tone and inflammation. nih.govresearchgate.net
Future investigations should utilize this compound and its analogs to:
Explore the role of AT1 receptor heterodimerization with other GPCRs in mediating compensatory responses in chronic diseases like hypertension and heart failure.
Investigate how biased agonism affects the long-term adaptation of the RAS and related systems in vivo.
Use these tools in animal models of disease to dissect the contribution of G protein-dependent versus β-arrestin-dependent signaling to both the beneficial and detrimental effects of RAS activation.
Identifying Research Gaps and Opportunities for Future Scholarly Investigation
Despite significant progress, several research gaps and opportunities remain in the study of this compound. This compound, originally developed as an antagonist, has evolved into a sophisticated tool for probing the fundamental mechanisms of GPCR signaling.
Key Research Gaps:
In Vivo Consequences of Biased Agonism: While in vitro and ex vivo studies have clearly demonstrated the principle of biased agonism, the full spectrum of in vivo physiological and pathophysiological consequences of selectively activating β-arrestin pathways remains largely unknown. pnas.orgnih.gov Long-term studies in animal models are needed to assess the therapeutic potential and potential liabilities of this approach.
Structural Basis for Biased Signaling: The precise conformational changes in the AT1 receptor that are stabilized by biased agonists like [Sar¹,Ile⁴,Ile⁸]-AngII, leading to selective β-arrestin coupling, are not fully understood. plos.org While crystal structures of the AT2 receptor with this ligand exist, high-resolution structures of the AT1 receptor in a biased state are needed. researchgate.netmdpi.com
The Role of Atypical Interactions: The significance of the novel binding sites found in the brain and the full extent of AT1 receptor heterodimerization with other receptors are still unclear. nih.govnih.gov The functional impact of these interactions in health and disease is a major gap in our knowledge.
Opportunities for Future Investigation:
Development of Novel Therapeutics: The concept of biased agonism, pioneered by compounds like [Sar¹,Ile⁴,Ile⁸]-AngII, opens the door to designing a new class of drugs. pnas.orgnih.gov Future research could focus on developing orally available, non-peptide biased agonists that retain the beneficial effects of β-arrestin signaling (e.g., potential cardioprotection) while avoiding the detrimental effects of G-protein activation (e.g., vasoconstriction, hypertrophy). frontiersin.orgnih.gov
Personalized Medicine: A deeper understanding of how different AT1 receptor signaling pathways contribute to various pathologies could lead to more personalized therapeutic strategies. This compound can be used as a tool to phenotype the signaling biases in cells from patients to potentially tailor treatments.
Dissecting Complex Disease Mechanisms: This compound provides a unique opportunity to dissect the relative contributions of G protein versus β-arrestin signaling in complex multifactorial diseases like hypertension, heart failure, atherosclerosis, and diabetic nephropathy. physiology.orgnih.gov
常见问题
Q. Table 1: Key Experimental Considerations for this compound Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
